molecular formula C29H27F3N2O B2376926 2-(4-Benzylpiperidin-1-yl)-8-((4-(trifluoromethyl)benzyl)oxy)quinoline CAS No. 941903-09-9

2-(4-Benzylpiperidin-1-yl)-8-((4-(trifluoromethyl)benzyl)oxy)quinoline

Cat. No.: B2376926
CAS No.: 941903-09-9
M. Wt: 476.543
InChI Key: SZQQADBHQAYUNV-UHFFFAOYSA-N
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Description

2-(4-Benzylpiperidin-1-yl)-8-((4-(trifluoromethyl)benzyl)oxy)quinoline is a useful research compound. Its molecular formula is C29H27F3N2O and its molecular weight is 476.543. The purity is usually 95%.
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Scientific Research Applications

Anticancer Properties

Quinoline compounds, including structures related to 2-(4-Benzylpiperidin-1-yl)-8-((4-(trifluoromethyl)benzyl)oxy)quinoline, have demonstrated effective anticancer activity. These compounds inhibit tyrosine kinases, proteasome, tubulin polymerization, and DNA repair, showing promise in cancer drug development and refinement (Solomon & Lee, 2011). Furthermore, novel quinoline derivatives have shown considerable cytotoxic activity against human tumor cell lines, highlighting their potential as anticancer agents (Faidallah, Khan, & Asiri, 2012).

Antibacterial and Antiviral Activities

Phenolic esters and amides of quinoline derivatives have been synthesized and evaluated for their antibacterial activity, with several compounds showing equipotent effects to ampicillin against various bacterial strains, suggesting their utility as novel antibacterial agents (Shankerrao, Bodke, & Mety, 2013). Additionally, certain quinoline derivatives have exhibited significant antiviral activities, specifically against hepatitis C virus, further demonstrating their potential in treating viral infections (Faidallah, Khan, & Asiri, 2012).

Anti-inflammatory Properties

Compounds derived from quinoline, such as 2-(4-methyl-piperazin-1-yl)-quinoxaline, have been identified as potent ligands for the H4 receptor, showing significant anti-inflammatory properties in vivo. This suggests their potential application in the treatment of inflammatory diseases (Smits et al., 2008).

Synthesis and Chemical Properties

Quinoline and its derivatives have been extensively studied for their synthesis and chemical properties, including their fluorescent properties for potential use in linking to biomolecules for imaging purposes (Stadlbauer et al., 2009). Additionally, the trifluoromethyl group in quinoline derivatives has been investigated for its role in steric pressure, influencing the synthesis and reactivity of these compounds (Schlosser et al., 2006).

Properties

IUPAC Name

2-(4-benzylpiperidin-1-yl)-8-[[4-(trifluoromethyl)phenyl]methoxy]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27F3N2O/c30-29(31,32)25-12-9-23(10-13-25)20-35-26-8-4-7-24-11-14-27(33-28(24)26)34-17-15-22(16-18-34)19-21-5-2-1-3-6-21/h1-14,22H,15-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZQQADBHQAYUNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=NC4=C(C=CC=C4OCC5=CC=C(C=C5)C(F)(F)F)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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